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Get Quote

Fundamental Physicochemical Profile

The table below summarizes the core physicochemical data for 2-Aminobenzenesulfonamide, which is

crucial for understanding its drug-likeness and behavior in biological systems [1] [2].

Property Value Significance | Note

CAS Number 3306-62-5 Unique chemical identifier [1].
Molecular Formula CeHsN202S -

Molecular Weight 172.20 g/mol -

Melting Point 155-157 °C Serves as a key purity indicator [1].

Experimental LogP

Topological Polar Surface
Area (TPSA)

0.22 (cited); 0.22 (found)

86.18 Az (calculated);
94.56 A2 (your data)

Confirms consistency of your data;
indicates moderate lipophilicity [2].

A key descriptor for predicting cell
permeability and bioavailability [3] [4].
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Property Value Significance | Note

pKa 10.29 (Predicted) Suggests the compound is largely
uncharged at physiological pH [1].

Water Solubility 6.655 g/L (at 24°C) Confirms some aqueous solubility [1].

The slight variance in TPSA values is normal due to different calculation methods, but both figures confirm

the compound's high polarity [4].
Synthesis, Applications & Safety

Chemical Synthesis and Key Derivatives

2-Aminobenzenesulfonamide serves as a versatile scaffold in medicinal chemistry. One common synthesis
involves the hydrogenation of 2-nitrobenzenesulfonamide using a Pd/C catalyst at 60°C under hydrogen

pressure (50 psi), providing a high yield of 95% [1].
Recent research explores its derivatives as potential therapeutics:

e Anticancer Agents: Derivatives have been synthesized and evaluated as dual inhibitors of
Carbonic Anhydrase Il (CA-Il) and the Dickkopf-1 (Dkk1) protein, both implicated in cancer
progression like lung cancer. One derivative (compound 5d) showed exceptional potency, significantly
more potent than the standard acetazolamide [5].

e Multi-Target Enzyme Inhibitors: Novel 2-aminothiazole-sulfonamide derivatives demonstrate potent
inhibitory activity against urease, a-glucosidase, and a-amylase, along with antioxidant properties.
This makes them promising candidates for treating conditions like diabetes and infections caused by
Helicobacter pylori [6].

Experimental Protocol: In Vitro Carbonic Anhydrase Il (CA-II)
Inhibition Assay

This is a standard method to evaluate the potency of sulfonamide derivatives [5]:
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¢ Principle: The assay measures the catalysis of CO2 hydration into bicarbonate and protons by CA-II.
Inhibitor potency is determined by the concentration that reduces enzyme activity by half (ICso).

e Materials: Recombinant human CA-ll enzyme, test compounds (e.g., synthesized sulfonamide
derivatives), acetazolamide (standard reference inhibitor), CO2z-saturated water, buffer,
spectrophotometer.

e Procedure:

o Prepare a dilution series of the test compound and the standard.

o Mix the enzyme with the inhibitor solution and incubate.

o Initiate the reaction by adding COz-saturated water.

o Monitor the change in absorbance over time using a spectrophotometer.
o Calculate the rate of reaction for each concentration.

o Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the inhibitor
concentration. Determine the ICso value through non-linear regression analysis of the dose-response
curve.

Safety and Handling

A related compound, 2-amino-N-cyclopropylbenzenesulfonamide, is classified as harmful if inhaled, in

contact with skin, or swallowed. Recommended safety measures include [7]:

e Personal Protective Equipment (PPE): Wear lab coats, chemical-resistant gloves, and safety

goggles.
¢ Engineering Controls: Handle the compound only in a chemical fume hood.

¢ First Aid: Immediately wash skin or eyes with copious amounts of water for at least 15 minutes if
exposed.

Analytical Methods

2-Aminobenzenesulfonamide can be analyzed by reverse-phase (RP) HPLC. A proven method uses a
Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass

spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [2].

Biological Pathway & Experimental Workflow

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.chemsrc.com/en/baike/1071707.html
https://www.smolecule.com/products/s006712?utm_src=pdf-body
https://sielc.com/2-aminobenzenesulfonamide
https://www.smolecule.com/products/s006712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

The diagram below illustrates the role of a potent sulfonamide derivative (5d) as a dual inhibitor in cancer

research and the key experimental steps involved in its evaluation [5].

Experimental Workflow h
Sulfonamide Chemical Synthesis
Derivative (5d) (Reflux Condensation)
Carbonic Anhydrase I : In Vitro Assay
(CA-II) BLUSS (B (CA-Il Inhibition)
Inhibits Cancer Computational Modelling
Proliferation (Molecular Docking)
DNA Binding Studies
- /

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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